molecular formula C12H11N3O2S B3054220 Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine CAS No. 5898-41-9

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine

Cat. No. B3054220
CAS RN: 5898-41-9
M. Wt: 261.3 g/mol
InChI Key: RTEQUIPYSDUEKA-UHFFFAOYSA-N
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Description

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is a heterocyclic organic compound . Its molecular formula is C12H11N3O2S .


Synthesis Analysis

The synthesis of such compounds often involves the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .


Molecular Structure Analysis

The molecular structure of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is represented by the formula C12H11N3O2S . The exact structure can be determined using various analytical techniques.


Chemical Reactions Analysis

The Claisen rearrangement is a key reaction involving this compound. It involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers .


Physical And Chemical Properties Analysis

The molecular weight of Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine is 261.30 . More detailed physical and chemical properties can be determined using various analytical techniques.

Scientific Research Applications

Double Bond Migration in N-Allylic Systems

"Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" falls within the realm of N-allylic systems, which have been extensively studied for their isomerization properties catalyzed by transition metal complexes. This process is crucial for synthesizing N-(1-propenyl) compounds, which are valuable intermediates in the production of enamines, enamides, azadienes, and other compounds. Such transformations are pivotal in the development of asymmetric syntheses and cascade reactions leading to heterocyclic systems containing nitrogen, oxygen, or sulfur atoms. The coordination of nitrogen atoms in these reactions influences the stereochemistry of the double bond migration, highlighting the compound's importance in selective syntheses (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Reductive Amination and Its Significance

Reductive amination is a fundamental reaction in organic synthesis, converting aldehydes or ketones into amines, with "Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" potentially serving as a substrate or product in such transformations. This process is essential for the synthesis of alkyl amines, which are critical in pharmaceuticals, agrochemicals, and materials. The review of transition-metal-catalyzed reductive amination employing hydrogen highlights the importance of these reactions in producing a wide array of primary, secondary, and tertiary alkyl amines. Such processes underscore the relevance of compounds like "Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" in synthesizing biologically active molecules (Irrgang, T., & Kempe, R., 2020).

Heterocyclic Compound Synthesis

The versatility of "Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" extends to its role as a building block for heterocyclic compounds. Its derivatives are valuable in synthesizing pyrazolo-imidazoles, thiazoles, and other heterocycles, demonstrating the compound's utility in organic synthesis and medicinal chemistry. This highlights its potential in the development of new therapeutic agents with varied biological activities (Gomaa, M. A., & Ali, H., 2020).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds to aromatic amines, where "Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine" may be involved, is a critical reaction in organic synthesis and industrial applications. The review on selective catalytic reduction using CO as a reductant emphasizes the advancements in converting nitro aromatics to amines, isocyanates, carbamates, and ureas. This process is significant in pharmaceutical synthesis, demonstrating the compound's applicability in creating complex molecular architectures (Tafesh, A. M., & Weiguny, J., 1996).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine. It is intended for research use only and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions of research involving Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine could involve further exploration of its synthesis, properties, and potential applications. As it is a heterocyclic organic compound, it may have potential uses in various fields of chemistry and biology .

properties

IUPAC Name

4-(4-nitrophenyl)-N-prop-2-enyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-7-13-12-14-11(8-18-12)9-3-5-10(6-4-9)15(16)17/h2-6,8H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQUIPYSDUEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365793
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine

CAS RN

5898-41-9
Record name 4-(4-Nitrophenyl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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